molecular formula C6H11NO B13563793 1-(Azetidin-3-yl)cyclopropan-1-ol

1-(Azetidin-3-yl)cyclopropan-1-ol

Cat. No.: B13563793
M. Wt: 113.16 g/mol
InChI Key: CGSDKAKHJDPZDW-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)cyclopropan-1-ol is a chemical compound that features a cyclopropane ring fused to an azetidine ring with a hydroxyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, has been shown to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1-(Azetidin-3-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)cyclopropan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azetidin-3-yl)cyclopropan-1-amine
  • 1-(Azetidin-3-yl)cyclopropan-1-thiol
  • 1-(Azetidin-3-yl)cyclopropan-1-ether

Uniqueness

1-(Azetidin-3-yl)cyclopropan-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for research .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(azetidin-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C6H11NO/c8-6(1-2-6)5-3-7-4-5/h5,7-8H,1-4H2

InChI Key

CGSDKAKHJDPZDW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2CNC2)O

Origin of Product

United States

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